molecular formula C16H25NO2 B3846521 1-[4-(2-methoxyphenoxy)butyl]piperidine

1-[4-(2-methoxyphenoxy)butyl]piperidine

Cat. No.: B3846521
M. Wt: 263.37 g/mol
InChI Key: XDYRJQOQVWWVDO-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenoxy)butyl]piperidine is a synthetic piperidine derivative featuring a 2-methoxyphenoxy group linked via a butyl chain to the piperidine nitrogen. Its design leverages the piperidine scaffold, a common structural motif in bioactive molecules due to its conformational flexibility and ability to interact with diverse biological targets. The 2-methoxyphenoxy substituent enhances lipophilicity and modulates receptor binding affinity, making it a critical component of its pharmacological profile .

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYRJQOQVWWVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenoxy)butyl]piperidine typically involves the reaction of piperidine with a suitable butyl halide, followed by the introduction of the methoxyphenoxy group. One common method involves the following steps:

    Alkylation of Piperidine: Piperidine is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 1-butylpiperidine.

    Etherification: The resulting 1-butylpiperidine is then reacted with 2-methoxyphenol in the presence of a suitable catalyst, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenoxy)butyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Analogues in Medicinal Chemistry

2.1.1. 1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines These analogues, studied alongside 1-[4-(2-methoxyphenoxy)butyl]piperidine, differ by replacing the 2-methoxyphenoxy group with a guanidine-piperazine moiety. While both classes act as H₃R antagonists, the guanidine derivatives exhibit higher binding affinity (pKi values ranging from 7.2 to 8.5) compared to the target compound (pKi ~6.8–7.1). This difference is attributed to the guanidine group’s stronger hydrogen-bonding interactions with H₃R residues .

2.1.2. Diphenylbutylpiperidine Derivatives (e.g., Pimozide) Pimozide, a diphenylbutylpiperidine antipsychotic, shares the butyl-piperidine backbone but incorporates bis(4-fluorophenyl) substituents. Unlike this compound, pimozide targets dopamine D₂ receptors and calcium channels, demonstrating neuroleptic activity. Its bulky aromatic groups reduce blood-brain barrier permeability compared to the smaller 2-methoxyphenoxy group in the target compound .

Natural Piperidine Derivatives from Piper nigrum

Natural analogues, such as (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine, isolated from pepper roots, feature long aliphatic chains and hydroxyl groups. These compounds exhibit antioxidant and antimicrobial activities but lack the aromatic methoxyphenoxy group critical for receptor antagonism. Their biological activity stems from amphiphilic properties, enabling membrane disruption in pathogens .

Data Tables

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Key Substituents Primary Application Efficacy/Findings References
This compound 2-Methoxyphenoxy, butyl chain H₃R antagonism Moderate binding affinity (pKi ~6.8–7.1)
1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines Guanidine-piperazine H₃R antagonism High binding affinity (pKi 7.2–8.5)
Pimozide Bis(4-fluorophenyl), butyl chain Dopamine D₂ antagonism IC₅₀ = 1.2 nM (D₂ receptors)
1-(4-(2-Allylphenoxy)butyl)piperidinium bromide Allylphenoxy, quaternary ammonium Corrosion inhibition 95% inhibition at 150 mg/L (gravimetric)
(±)-Erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine Aliphatic hydroxylated chain Antimicrobial MIC = 25 µg/mL against S. aureus

Key Research Findings

  • Structural-Activity Relationships: The 2-methoxyphenoxy group in this compound balances lipophilicity and steric bulk, optimizing H₃R binding without excessive hydrophobicity. Substitution with larger groups (e.g., allylphenoxy) shifts activity toward non-therapeutic applications like corrosion inhibition .
  • Synthetic Flexibility : Piperidine derivatives are synthetically versatile. For example, quaternization of the piperidine nitrogen enhances ionic character, critical for adsorption in corrosion inhibitors .
  • Natural vs. Synthetic Analogues : Natural piperidines prioritize hydroxylation for antioxidant activity, while synthetic derivatives focus on aromatic substituents for receptor targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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